3-(Methoxycarbonyl)-4-methylbenzoic acid
Overview
Description
3-(Methoxycarbonyl)-4-methylbenzoic acid is an organic compound with the molecular formula C10H10O4 It is a derivative of benzoic acid, where the carboxyl group is substituted with a methoxycarbonyl group and a methyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxycarbonyl)-4-methylbenzoic acid can be achieved through several methods. One common approach involves the esterification of 4-methylbenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds as follows:
4-Methylbenzoic acid+MethanolH2SO43-(Methoxycarbonyl)-4-methylbenzoic acid+Water
Another method involves the use of Grignard reagents. For instance, 4-methylbenzoyl chloride can react with methyl magnesium bromide to form the corresponding ester, which is then hydrolyzed to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxycarbonyl)-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products
Oxidation: 3-Carboxy-4-methylbenzoic acid.
Reduction: 3-(Hydroxymethyl)-4-methylbenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Methoxycarbonyl)-4-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: It is used in the production of polymers and resins, where it imparts specific properties to the final product.
Mechanism of Action
The mechanism of action of 3-(Methoxycarbonyl)-4-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For instance, as a precursor to active pharmaceutical ingredients, it may undergo metabolic transformations to produce compounds that inhibit specific enzymes or modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzoic acid: Lacks the methoxycarbonyl group, making it less versatile in synthetic applications.
3-Methoxybenzoic acid: Lacks the methyl group, affecting its reactivity and applications.
4-Methoxybenzoic acid: Has the methoxy group in a different position, leading to different chemical properties.
Uniqueness
3-(Methoxycarbonyl)-4-methylbenzoic acid is unique due to the presence of both the methoxycarbonyl and methyl groups, which confer specific reactivity and properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.
Properties
IUPAC Name |
3-methoxycarbonyl-4-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6-3-4-7(9(11)12)5-8(6)10(13)14-2/h3-5H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYZXCACBSFFHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622273 | |
Record name | 3-(Methoxycarbonyl)-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167300-06-3 | |
Record name | 3-(Methoxycarbonyl)-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(methoxycarbonyl)-4-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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